2-(1,3-benzoxazol-2-ylsulfanyl)-N-cycloheptylacetamide
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Overview
Description
2-(13-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEPTYLACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEPTYLACETAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole core is then reacted with a suitable thiol compound to introduce the sulfanyl group at the 2-position.
Acetamide Formation: The resulting 2-(benzoxazol-2-ylsulfanyl) compound is then reacted with cycloheptylacetyl chloride in the presence of a base to form the final acetamide derivative.
Industrial Production Methods
Industrial production of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEPTYLACETAMIDE may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-(13-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEPTYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEPTYLACETAMIDE involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity, while the cycloheptylacetamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)propanal
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
- (2E)-1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one
Uniqueness
2-(13-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEPTYLACETAMIDE is unique due to its specific combination of the benzoxazole core, sulfanyl group, and cycloheptylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cycloheptylacetamide |
InChI |
InChI=1S/C16H20N2O2S/c19-15(17-12-7-3-1-2-4-8-12)11-21-16-18-13-9-5-6-10-14(13)20-16/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19) |
InChI Key |
CNCLSZKGZGXRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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